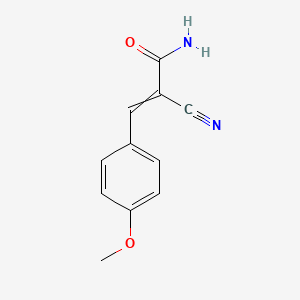

2-Cyano-3-(4-methoxyphenyl)prop-2-enamide

CAS No.: 148238-29-3

Cat. No.: VC7491665

Molecular Formula: C11H10N2O2

Molecular Weight: 202.213

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 148238-29-3 |

|---|---|

| Molecular Formula | C11H10N2O2 |

| Molecular Weight | 202.213 |

| IUPAC Name | 2-cyano-3-(4-methoxyphenyl)prop-2-enamide |

| Standard InChI | InChI=1S/C11H10N2O2/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-6H,1H3,(H2,13,14) |

| Standard InChI Key | SUCNFHGGPRWDID-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C=C(C#N)C(=O)N |

Introduction

2-Cyano-3-(4-methoxyphenyl)prop-2-enamide is a synthetic organic compound with a molecular formula of C11H10N2O2 and a molecular weight of 202.209 g/mol . It belongs to the class of enamides, characterized by the presence of a cyano group and an amide linkage. This compound is of interest in various chemical and pharmaceutical applications due to its structural features and potential biological activities.

Synthesis and Preparation

The synthesis of 2-cyano-3-(4-methoxyphenyl)prop-2-enamide typically involves multi-step organic synthesis techniques. These methods may include condensation reactions between appropriate starting materials, such as 4-methoxybenzaldehyde and cyanoacetamide, under specific conditions to form the desired enamide structure.

Biological Activities and Potential Applications

While specific biological activities of 2-cyano-3-(4-methoxyphenyl)prop-2-enamide are not extensively documented, compounds with similar structures have shown potential in medicinal chemistry. For instance, related enamides have been studied for their anticancer, anti-inflammatory, and antimicrobial properties. The presence of a cyano group and an aromatic ring in these compounds can contribute to their interaction with biological targets, such as enzymes or receptors, potentially modulating signaling pathways involved in disease progression.

Comparison with Similar Compounds

2-Cyano-3-(4-methoxyphenyl)prop-2-enamide can be compared to other compounds in the same class, such as 2-cyano-3-(4-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide, which exhibits anticancer and anti-inflammatory activities. The hydroxy group in the latter compound enhances its reactivity and ability to form hydrogen bonds, which may contribute to its biological effects.

| Compound | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| 2-Cyano-3-(4-methoxyphenyl)prop-2-enamide | C11H10N2O2 | 202.209 g/mol | Potential applications in medicinal chemistry |

| 2-Cyano-3-(4-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide | C15H14N2O | 242.28 g/mol | Anticancer, anti-inflammatory, antimicrobial |

Future Research Directions

Future studies on 2-cyano-3-(4-methoxyphenyl)prop-2-enamide should focus on exploring its biological activities and potential applications in pharmaceutical research. This could involve evaluating its effects on various cell lines, investigating its interaction with molecular targets, and assessing its pharmacokinetic properties. Additionally, modifications to the compound's structure could be explored to enhance its biological activity or improve its drug-like properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume